molecular formula C26H26BrN3O3 B12451292 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide

Cat. No.: B12451292
M. Wt: 508.4 g/mol
InChI Key: LAUZZFWNCHHTDS-UHFFFAOYSA-N
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group, a phenyl ring, and a brominated ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzoylpiperazine by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Ring: The 4-benzoylpiperazine is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., bromide) through a nucleophilic aromatic substitution reaction.

    Introduction of the Ethoxybenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and protein interactions.

    Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzoyl group are crucial for binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]nicotinamide
  • N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
  • N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(3,4-dimethylphenoxy)acetamide

Uniqueness

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide is unique due to the presence of the brominated ethoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide

InChI

InChI=1S/C26H26BrN3O3/c1-2-33-24-13-8-20(18-23(24)27)25(31)28-21-9-11-22(12-10-21)29-14-16-30(17-15-29)26(32)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,28,31)

InChI Key

LAUZZFWNCHHTDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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